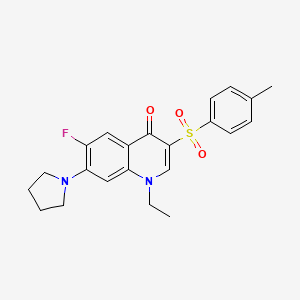

1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

Description

1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a synthetic fluoroquinolone derivative characterized by a quinolin-4-one core substituted with fluorine at position 6, a pyrrolidine ring at position 7, an ethyl group at position 1, and a tosyl (p-toluenesulfonyl) group at position 2. The fluorine atom enhances antibacterial activity by improving DNA gyrase/topoisomerase IV inhibition, a hallmark of fluoroquinolones . The pyrrolidine moiety at position 7 contributes to Gram-negative bacterial targeting, while the tosyl group at position 3 modulates solubility and bioavailability .

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-3-24-14-21(29(27,28)16-8-6-15(2)7-9-16)22(26)17-12-18(23)20(13-19(17)24)25-10-4-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMQTIJVNIMFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution, where the appropriate pyrrolidine derivative reacts with the quinoline intermediate.

Tosylation: The tosyl group is added through a reaction with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinolone N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, which may reduce the quinoline ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

Substitution: Ammonia, primary amines, thiols, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Mycobacterium smegmatis | 6.25 µg/mL | Significant activity |

| Pseudomonas aeruginosa | 12.5 µg/mL | Moderate activity |

| Candida albicans | 25 µg/mL | Limited activity |

In a study published in RSC Advances, compounds similar to this quinoline derivative exhibited strong antibacterial effects against Mycobacterium smegmatis, indicating potential as future antituberculosis agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of DNA gyrase, a target for many quinolone antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways.

| Cancer Cell Line | IC50 Value | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | Apoptosis induction |

| MCF-7 (breast cancer) | 20 µM | Cell cycle arrest |

| A549 (lung cancer) | 25 µM | Inhibition of proliferation |

A study demonstrated that derivatives of this compound could effectively inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent . The presence of the pyrrolidine moiety is thought to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Neurological Applications

Emerging research suggests that 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one may have neuroprotective effects, particularly in models of neurodegenerative diseases.

| Model | Outcome | Potential Application |

|---|---|---|

| Parkinson's disease model | Reduced neuroinflammation | Neuroprotective agent |

| Schizophrenia model | Improved cognitive function | Antipsychotic potential |

The compound has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines, which are critical for mood regulation and cognitive functions. This inhibition may lead to increased levels of neurotransmitters such as dopamine, providing a basis for further studies into its use in treating disorders like Parkinson's disease and schizophrenia .

Case Studies and Research Findings

Several case studies have documented the efficacy of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one in various applications:

- Antimicrobial Efficacy : A comprehensive study involving multiple quinoline derivatives revealed that modifications at the 3-position significantly affected antimicrobial activity. The most promising candidates were those with electron-withdrawing groups that enhanced interaction with microbial targets .

- Cancer Research : In vitro studies indicated that the compound could trigger apoptotic pathways in HeLa cells, leading to a significant reduction in cell viability. Further investigation into its mechanisms revealed activation of caspase pathways, which are crucial for apoptosis .

- Neurological Studies : Animal models treated with this compound demonstrated reduced symptoms associated with neurodegeneration, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is likely similar to other quinolones, which inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to the disruption of bacterial cell division and growth. The presence of the tosyl group and pyrrolidine ring may enhance binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at positions 1, 3, and 7, leading to variations in physicochemical properties, biological activity, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations

Position 1 (Alkyl Chain): The target compound’s ethyl group balances lipophilicity and metabolic stability.

Position 3 (Electron-Withdrawing Groups): The tosyl group in the target compound provides steric bulk and moderate solubility. Comparatively, the carboxamide in compound 22 improves aqueous solubility, making it suitable for intravenous formulations .

Position 7 (Heterocyclic Amines): Pyrrolidin-1-yl (5-membered ring) in the target compound offers conformational rigidity, favoring interactions with bacterial gyrase.

Biological Activity

1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is , with a molecular weight of approximately 365.45 g/mol. The structure includes a quinoline core substituted with a tosyl group and a pyrrolidine moiety, which is significant for its biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that derivatives of quinoline compounds can inhibit various enzymes, including those involved in neurotransmitter metabolism and cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter levels and exhibiting antidepressant or anxiolytic effects.

- Antimicrobial Activity : Some quinoline derivatives have demonstrated antimicrobial properties, indicating that this compound could also possess similar effects.

Pharmacological Effects

Research indicates that 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one exhibits several pharmacological activities:

- Antidepressant Effects : In animal models, compounds with similar structures have shown promise in alleviating symptoms of depression by modulating serotonin and norepinephrine levels.

| Compound | Effect | Reference |

|---|---|---|

| 1-Ethyl-6-fluoro... | Antidepressant | |

| 7-Chloro-substituted quinolines | Neuroprotective | |

| Other quinoline derivatives | Antimicrobial |

Case Study 1: Antidepressant Activity

A study involving a series of quinoline derivatives, including 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one, demonstrated significant antidepressant-like effects in the forced swim test (FST) in rodents. The mechanism was attributed to the inhibition of monoamine oxidase (MAO), leading to increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-ethyl-6-fluoro... exhibited notable antibacterial activity, suggesting potential applications in treating infections.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance:

- Fluorination : The presence of fluorine at the 6-position has been associated with improved metabolic stability and potency against certain targets.

- Pyrrolidine Substitution : The addition of pyrrolidine enhances binding affinity to specific receptors, potentially increasing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one?

- Methodology : Utilize reductive amination or nucleophilic substitution for introducing the pyrrolidine moiety, as demonstrated in analogous quinoline derivatives. For example, sodium triacetoxyborohydride (STAB) in acetic acid effectively facilitates amine coupling reactions under mild conditions . Tosyl group installation typically involves reacting the parent quinoline with tosyl chloride in anhydrous dichloromethane with a base like triethylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Verify substituent positions (e.g., ethyl, fluorine, tosyl) through characteristic splitting patterns and coupling constants. For example, the fluorine atom at C6 will deshield adjacent protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ peak).

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the quinolin-4-one core) .

Q. What safety protocols are critical during handling?

- Guidance : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) per EU-GHS/CLP. Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong acids/bases due to incompatible decomposition risks . Store in a dry, refrigerated environment under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the tosyl group influence reactivity in nucleophilic substitution reactions?

- Analysis : The tosyl (p-toluenesulfonyl) group acts as a leaving group in SN2 reactions due to its electron-withdrawing nature. In related compounds, tosylates undergo substitution with amines or thiols under basic conditions (e.g., K2CO3 in DMF at 60°C). Monitor reaction progress via TLC and characterize products using 19F NMR to track fluorine environment changes .

Q. How should researchers address contradictions in reported toxicity data?

- Resolution Strategy :

- Comparative Testing : Conduct acute toxicity assays (e.g., OECD 423) for oral/dermal exposure, comparing results with structurally similar compounds like 6-hydroxyquinolin-4-one derivatives .

- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints if empirical data are unavailable or conflicting .

Q. Which computational methods best predict electronic properties for optimizing bioactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This reveals electrophilic/nucleophilic sites for targeted modifications .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functional group substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.